Sub-Nanomolar RIPK1 Affinity: A >250-Fold Potency Advantage Over First-Generation Inhibitor Necrostatin-1
Flizasertib inhibits human RIPK1 with an apparent Ki (Ki app) of 0.71 nM . In contrast, the prototypical RIPK1 inhibitor Necrostatin-1 (Nec-1) exhibits an IC50 of approximately 494 nM [1]. This represents a >250-fold difference in biochemical potency, positioning Flizasertib as a high-affinity tool compound suitable for applications requiring robust target engagement at low concentrations.
| Evidence Dimension | Human RIPK1 Inhibitory Potency |
|---|---|
| Target Compound Data | Ki app = 0.71 nM |
| Comparator Or Baseline | Necrostatin-1: IC50 ≈ 494 nM |
| Quantified Difference | >250-fold lower Ki app (higher potency) |
| Conditions | Biochemical kinase assay; Ki app determined for Flizasertib vs. IC50 for Nec-1 |
Why This Matters
Sub-nanomolar affinity enables complete target inhibition at low compound concentrations, minimizing off-target effects and conserving valuable compound in long-term studies.
- [1] Cellsignal.com. Necrostatin-1s product page. IC50 = 494 nM for Nec-1. View Source
